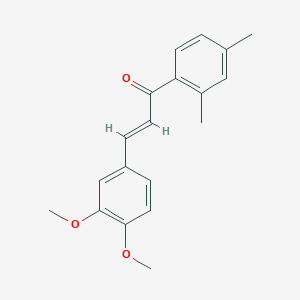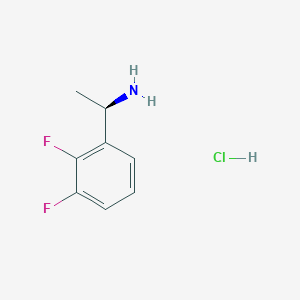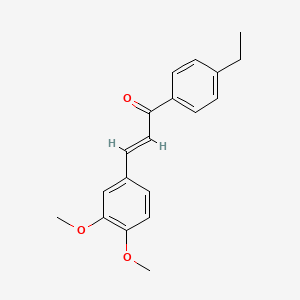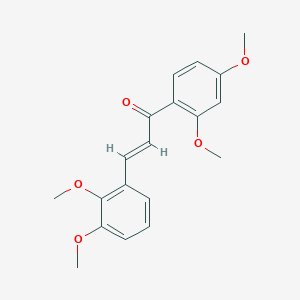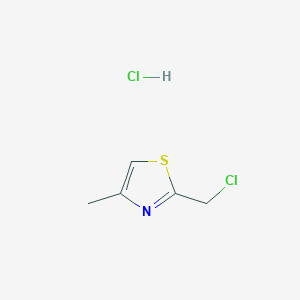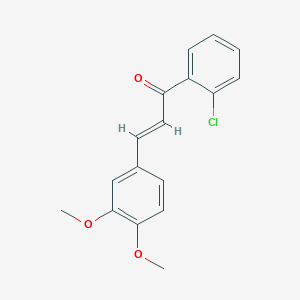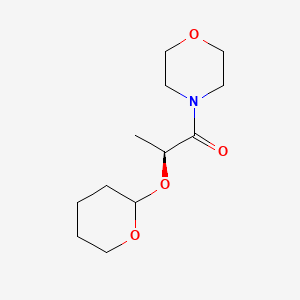
(2S)-1-Morpholin-4-yl-2-(tetrahydro-pyran-2-yloxy)-propan-1-one
概要
説明
“(2S)-1-Morpholin-4-yl-2-(tetrahydro-pyran-2-yloxy)-propan-1-one” is a complex organic compound that contains a morpholine ring and a tetrahydropyran ring. Morpholine is a common motif in organic chemistry and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals . Tetrahydropyran is a versatile intermediate in organic synthesis and is often used as a protecting group for alcohols .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring and the tetrahydropyran ring in separate steps, followed by their connection via a propan-1-one linker . The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a tetrahydropyran ring, and a propan-1-one linker. The stereochemistry at the 2-position of the propan-1-one linker is specified as S, indicating the spatial arrangement of the substituents .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholine and tetrahydropyran rings, as well as the carbonyl group in the propan-1-one linker . The morpholine ring could potentially undergo reactions at the nitrogen atom, while the tetrahydropyran ring could participate in reactions involving the opening of the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the morpholine ring could impart basicity to the compound, while the carbonyl group in the propan-1-one linker could make it a potential electrophile .
科学的研究の応用
Chemical Synthesis and Biological Activity
Morpholine derivatives and compounds containing tetrahydropyran groups have been extensively studied for their potential in synthesizing biologically active compounds. For instance, Wang et al. (2016) explored the synthesis of morpholine derivatives that serve as intermediates for the development of anticancer drugs. These derivatives have shown potential in designing small molecule inhibitors with significant biological activities, highlighting the role of morpholine in medicinal chemistry research Wang et al., 2016.
In a different study, Papoyan et al. (2011) synthesized new morpholine-containing compounds that exhibited pronounced anticonvulsive activities. This research underscores the versatility of morpholine derivatives in developing therapeutics for neurological disorders Papoyan et al., 2011.
Supramolecular Chemistry
Morpholine and tetrahydropyran groups are also integral in supramolecular chemistry, as demonstrated by Filali et al. (2020) , who studied clickable pyridazine molecules for potential applications in biochemistry. This research highlights the importance of these structural motifs in designing molecules with specific interactions and functions Filali et al., 2020.
Catalysis and Green Chemistry
Furthermore, compounds with morpholine and tetrahydropyran structures have been investigated for their roles in catalysis and green chemistry applications. For example, Donners et al. (2002) focused on the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, showcasing the potential of these motifs in developing environmentally friendly synthetic methodologies Donners et al., 2002.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-1-morpholin-4-yl-2-(oxan-2-yloxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-10(17-11-4-2-3-7-16-11)12(14)13-5-8-15-9-6-13/h10-11H,2-9H2,1H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFZGSBFEPFDNR-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCOCC1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B3099099.png)
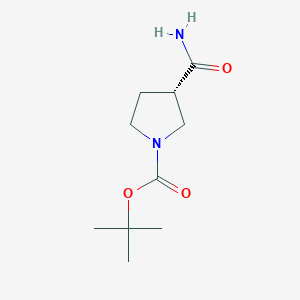

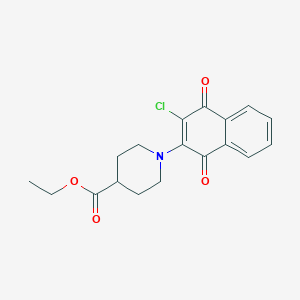
![N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3099134.png)
